DL-O-Methylserine

Description

Properties

IUPAC Name |

2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19794-53-7, 4219-94-7 | |

| Record name | DL-O-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-62335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of DL-O-Methylserine

Introduction: The Strategic Role of O-Methylation in Amino Acid Chemistry

In the landscape of drug discovery and peptide science, subtle molecular modifications can impart profound changes in biological activity and pharmacokinetic profiles. DL-O-Methylserine (CAS: 19794-53-7) represents a strategically important, non-proteinogenic amino acid that serves as a key building block in modern medicinal chemistry. As a derivative of serine, it is distinguished by the methylation of its side-chain hydroxyl group. This seemingly simple modification blocks a key site of hydrogen bonding and potential phosphorylation, while also increasing local lipophilicity.

This guide provides an in-depth exploration of the core physicochemical properties of this compound. Understanding these characteristics is paramount for researchers in optimizing reaction conditions, developing robust analytical methods, and rationally designing novel therapeutics. The insights presented herein are curated for scientists and professionals in drug development, offering both foundational data and the causal reasoning behind its application. A primary application of this intermediate is in the synthesis of D-serine transporter inhibitors, which are investigated for the treatment of neurological and visual system disorders, underscoring the compound's relevance in addressing complex health challenges[1][2][3][4].

Molecular and Structural Attributes

The foundational step in characterizing any chemical entity is to define its precise molecular structure and identifiers. This compound is a racemic mixture of its D and L enantiomers.

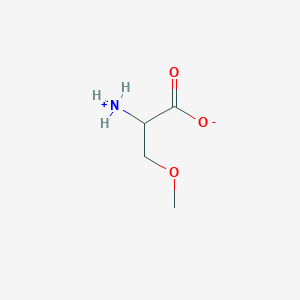

Caption: 2D Chemical Structure of O-Methylserine.

Table 1: Chemical Identifiers and Structural Details

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 19794-53-7 | [5][6][7] |

| IUPAC Name | 2-amino-3-methoxypropanoic acid | [5][6] |

| Molecular Formula | C₄H₉NO₃ | [5][6][7] |

| Molecular Weight | 119.12 g/mol | [6][7] |

| Canonical SMILES | COCC(C(=O)O)N | [5][6] |

| InChIKey | KNTFCRCCPLEUQZ-UHFFFAOYSA-N | [5] |

| Synonyms | O-Methyl-DL-serine, 3-Methoxyalanine |[2][5] |

Core Physicochemical Properties

The physical properties of this compound dictate its behavior in both chemical reactions and biological systems. These parameters are essential for process chemists developing large-scale syntheses and for formulators designing drug delivery systems.

Table 2: Summary of Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white powder/crystal | [7][8] |

| Melting Point | 210-215 °C | [2][5][9] |

| Boiling Point | 260.6 °C (at 760 mmHg) | [2][5][9] |

| Density | ~1.195 - 1.2 g/cm³ | [2][5][9] |

| Water Solubility | Soluble | [2][10] |

| pKa (predicted) | 2.10 ± 0.10 (Carboxylic Acid) | [2] |

| XLogP3 (predicted) | -3.5 | [6] |

| Flash Point | 111.4 °C |[5][9] |

Solubility Profile

This compound is reported as being soluble in water[2][10]. This is expected given the presence of the polar amino and carboxylic acid groups. However, for racemic compounds, the solubility can be deceptive. A noteworthy phenomenon is observed in its parent amino acid, serine, where the racemic DL-mixture is approximately eight times less soluble in water than either the pure L- or D-enantiomer[11]. This is attributed to the formation of a more stable crystal lattice in the racemate, stabilized by stronger intermolecular hydrogen bonds between the D and L enantiomers[11].

Expert Insight: Researchers should be aware that the solubility of this compound might be significantly lower than that of its purified enantiomers. This has practical implications for purification via crystallization and for achieving desired concentrations in aqueous buffers for biological assays. It is advisable to experimentally determine the solubility for specific applications rather than relying solely on qualitative descriptors.

Acid-Base Properties and Lipophilicity

The acid-base behavior of this compound is critical to its function, influencing its charge state at physiological pH and its interaction with biological targets.

-

pKa: The predicted pKa of the carboxylic acid group is approximately 2.10[2]. This is in line with the α-carboxylic acid group of serine (pKa ≈ 2.21), indicating it will be deprotonated (negatively charged) in most biological environments (pH ~7.4). The pKa of the α-amino group is not explicitly reported but is expected to be similar to that of serine (pKa ≈ 9.15), meaning it will be protonated (positively charged) at physiological pH. Consequently, this compound exists predominantly as a zwitterion in neutral solutions.

-

Lipophilicity (LogP): The predicted XLogP3 value of -3.5 indicates that the compound is highly hydrophilic[6]. The O-methylation slightly increases lipophilicity compared to the parent serine, but the charged amino and carboxyl groups dominate the molecule's overall polar nature. This hydrophilicity ensures solubility in aqueous media but may necessitate strategic formulation for efficient transport across lipophilic barriers like the blood-brain barrier.

Analytical Characterization Protocols

Verifying the identity and purity of this compound is a prerequisite for its use in research and development. The following section outlines key analytical methods and expected outcomes.

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming molecular weight and fragmentation patterns.

-

Expected Ionization: In positive ion mode Electrospray Ionization (ESI+), the expected protonated molecule is [M+H]⁺ at m/z 120.0655. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 118.051 is expected.

-

Fragmentation Data: Publicly available MS/MS data for the [M+H]⁺ precursor shows major fragment ions at m/z 74.1 and 88.0[2]. The fragment at m/z 74 likely corresponds to the loss of methoxymethylene (-CH₂OCH₃), a characteristic fragmentation for this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in D₂O):

-

-OCH₃ (singlet): ~3.3-3.4 ppm. A sharp singlet integrating to 3 protons for the methyl ether group.

-

-CH₂- (diastereotopic protons, doublet of doublets): ~3.7-3.9 ppm. The two protons on the β-carbon are adjacent to a chiral center and are thus chemically non-equivalent. They will appear as a complex multiplet, likely a pair of doublets of doublets (ABX system), integrating to 2 protons.

-

α-CH (triplet): ~3.9-4.1 ppm. The proton on the α-carbon, coupled to the two β-protons, will appear as a triplet or doublet of doublets, integrating to 1 proton.

-

-

¹³C NMR (in D₂O):

-

-OCH₃: ~59-60 ppm.

-

α-C: ~55-57 ppm.

-

β-C: ~70-72 ppm.

-

C=O (Carboxyl): ~172-175 ppm.

-

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid and cost-effective method for assessing the purity of this compound, based on standard procedures for amino acids. The assay purity is often specified as ≥98.0% (TLC) by commercial suppliers.

Methodology:

-

Plate Preparation: Using a pencil, gently draw an origin line approximately 1.5-2 cm from the bottom of a silica gel TLC plate.

-

Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).

-

Spotting: Using a capillary tube, apply a small spot (1-2 µL) of the sample solution onto the origin line. Allow the spot to dry completely.

-

Mobile Phase: Prepare a solvent system appropriate for polar amino acids. A common system is n-Butanol: Acetic Acid: Water (12:3:5 by volume)[9].

-

Development: Place the TLC plate in a chamber saturated with the mobile phase, ensuring the origin line is above the solvent level. Allow the solvent to ascend the plate until it is ~1 cm from the top.

-

Visualization:

-

Analysis: A pure sample should yield a single spot. The presence of additional spots indicates impurities. The retardation factor (Rf) can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Synthesis and Chemical Reactivity

This compound is typically produced via a multi-step chemical synthesis. Understanding this process is crucial for process chemists and for researchers interested in isotopic labeling or analog synthesis. The following protocol is based on a method described in the patent literature[8][12].

Caption: Synthetic workflow for this compound production.

Protocol 2: Synthesis of this compound

Causality: This synthesis leverages the reactivity of the alkene in methyl acrylate. The initial bromination creates vicinal dibromides, setting up a subsequent elimination-addition reaction with sodium methoxide to install the methoxy group and regenerate a bromo-ester. Finally, ammonolysis displaces the remaining bromide and hydrolyzes the ester to yield the target amino acid.

Methodology:

-

Step 1: Bromination: Charge a reaction vessel with methyl acrylate (1.0 eq). Warm the system to 55°C and slowly add bromine (1.25-1.4 eq) dropwise while maintaining the temperature. Stir for 1 hour post-addition. Remove any excess bromine under reduced pressure.

-

Step 2: Methoxylation: To the crude residue from Step 1, add methanol and cool the mixture to approximately -17°C. Add sodium methoxide (0.8-1.1 eq) portion-wise, maintaining the low temperature. Allow the reaction to proceed for ~5.5 hours. Remove the methanol via distillation under reduced pressure.

-

Step 3: Ammonolysis: To the resulting mixture, add concentrated aqueous ammonia. Maintain the reaction temperature between 20-25°C for 3 hours. This step both displaces the bromide with an amino group and hydrolyzes the methyl ester.

-

Step 4: Purification: The final product, this compound, is isolated and purified by concentrated crystallization from the reaction mixture[8].

Conclusion and Future Outlook

This compound is more than a simple derivative; it is an enabling tool for medicinal chemists. Its physicochemical properties—hydrophilicity, zwitterionic nature at physiological pH, and the inertness of its O-methyl group—make it a predictable and reliable building block. The data and protocols presented in this guide serve as a comprehensive resource for its effective utilization. As research into neurological and metabolic disorders continues, the demand for specialized amino acids like this compound is poised to grow, further cementing its role in the development of next-generation therapeutics.

References

- 1. scribd.com [scribd.com]

- 2. This compound | C4H9NO3 | CID 97963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylserine | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iitg.ac.in [iitg.ac.in]

- 6. crsubscription.com [crsubscription.com]

- 7. studylib.net [studylib.net]

- 8. This compound | 19794-53-7 [chemicalbook.com]

- 9. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum [chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

An In-depth Technical Guide to DL-O-Methylserine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of DL-O-Methylserine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, explore a detailed synthesis protocol, and discuss its applications, particularly as a key building block in the development of novel therapeutics.

Introduction: The Significance of O-Methylated Amino Acids

In the landscape of medicinal chemistry and drug discovery, non-proteinogenic amino acids (NPAAs) represent a powerful tool for the design of peptide-based therapeutics with enhanced pharmacological properties.[1][2][3] The substitution of natural amino acids with their modified counterparts, such as O-methylated derivatives, can profoundly influence a peptide's stability, bioavailability, and target specificity. This compound, the subject of this guide, is one such NPAA that has garnered considerable attention for its role as a versatile synthetic intermediate. Its structure, featuring a methoxy group in place of the hydroxyl group of serine, offers unique steric and electronic properties that chemists can leverage to construct complex and potent bioactive molecules.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

Chemical Structure and Formula

This compound is a racemic mixture of the D- and L-enantiomers of 2-amino-3-methoxypropanoic acid.

-

Chemical Formula: C₄H₉NO₃

-

Molecular Weight: 119.12 g/mol

-

CAS Number: 19794-53-7

-

Synonyms: O-Methyl-DL-serine, 2-Amino-3-methoxypropanoic acid, DL-Serine(OMe), H-DL-Ser(Me)-OH

The structure of this compound is characterized by a central chiral carbon atom bonded to an amine group, a carboxylic acid group, a hydrogen atom, and a methoxymethyl side chain.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [4] |

| Melting Point | 210-215 °C | MedchemExpress.com |

| Boiling Point | 260.6 °C at 760 mmHg | MedchemExpress.com |

| Solubility | Soluble in water | MedchemExpress.com |

| pKa | Not explicitly found | |

| LogP | Not explicitly found |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available reagents. The following protocol is based on a method described in the patent literature, with detailed explanations to provide insight into the experimental choices.

Synthesis Workflow Overview

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials, including bromine and sodium methoxide. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Synthesis of Methyl 2,3-dibromopropanoate

-

Rationale: This step involves the electrophilic addition of bromine across the double bond of methyl acrylate to form the vicinal dibromide. The reaction is typically carried out in an inert solvent to control the reaction rate and temperature.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acrylate (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise to the stirred solution. Maintain the temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2,3-dibromopropanoate, which can be used in the next step without further purification.

-

Step 2: Synthesis of Methyl 2-bromo-3-methoxypropanoate

-

Rationale: This step is a dehydrobromination followed by a nucleophilic substitution. Sodium methoxide acts as a base to eliminate HBr, forming an intermediate acrylate, which then undergoes a Michael addition with the methoxide ion to introduce the methoxy group.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a flask cooled in an ice bath. Alternatively, use commercially available sodium methoxide solution.

-

To this solution, add the crude methyl 2,3-dibromopropanoate (1.0 eq) dropwise at a controlled temperature (typically 0-5 °C).

-

After the addition, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the methanol under reduced pressure.

-

Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 2-bromo-3-methoxypropanoate.

-

Step 3: Ammonolysis to this compound

-

Rationale: This is a nucleophilic substitution reaction where ammonia displaces the bromide ion to form the amino group. The reaction is typically carried out in an aqueous solution of ammonia.

-

Procedure:

-

To the crude methyl 2-bromo-3-methoxypropanoate (1.0 eq), add a concentrated aqueous solution of ammonia (a large excess).

-

Heat the mixture in a sealed pressure vessel at a temperature of 50-70 °C for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ammonia and water under reduced pressure.

-

Step 4: Purification by Recrystallization

-

Rationale: Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled to induce crystallization, leaving impurities behind in the solvent.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot water or a mixture of ethanol and water.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to obtain pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the methoxy group protons (a singlet), the methylene protons adjacent to the methoxy group (a doublet of doublets), the alpha-proton (a triplet), and the amine and carboxylic acid protons (broad singlets, which may be exchangeable with D₂O).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for the methoxy carbon, the methylene carbon, the alpha-carbon, and the carbonyl carbon of the carboxylic acid group.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the amine group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-O stretching of the ether and carboxylic acid groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (119.12 g/mol ).[5] Fragmentation patterns can provide further structural information.

Purity Assessment

The purity of the final product can be assessed by techniques such as:

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates a high degree of purity.

-

Melting Point Determination: A sharp melting point range close to the literature value is indicative of a pure compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the resolved D- and L-isomers.

Chiral Resolution of this compound

As this compound is synthesized as a racemic mixture, separating the D- and L-enantiomers is often necessary for specific biological applications. A common method for this is through the formation of diastereomeric salts using a chiral resolving agent.

Resolution Workflow

Caption: Workflow for the chiral resolution of this compound.

Protocol for Chiral Resolution

-

Rationale: D-tartaric acid is a readily available and inexpensive chiral resolving agent.[6] It reacts with the racemic mixture of this compound to form two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent, such as a mixture of water and acetic acid.

-

Add D-tartaric acid (0.5 eq) to the solution and heat gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent. This will yield one of the diastereomeric salts in high purity.

-

The mother liquor will be enriched in the other diastereomeric salt.

-

To liberate the free amino acid, dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of O-methylserine (around pH 6) using a suitable base (e.g., ammonium hydroxide). The enantiomerically pure O-methylserine will precipitate and can be collected by filtration.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

-

Applications in Drug Development and Research

This compound and its individual enantiomers are valuable building blocks in the synthesis of various pharmaceutical compounds.

Precursor for D-Serine Transporter Inhibitors

A primary application of O-methylserine is in the synthesis of inhibitors for the D-serine transporter.[1][3] D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission.[7][8] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][8] Inhibitors of the D-serine transporter can modulate the concentration of D-serine at the synapse, offering a potential therapeutic strategy for these conditions.

Incorporation into Peptides and Peptidomimetics

The incorporation of O-methylated amino acids like O-methylserine into peptides can confer several advantageous properties:

-

Increased Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.

-

Conformational Constraints: The modified side chain can influence the peptide's secondary structure, potentially leading to a more favorable conformation for receptor binding.

-

Modified Lipophilicity: The methoxy group can alter the overall lipophilicity of the peptide, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a versatile and valuable non-proteinogenic amino acid with significant potential in drug discovery and development. Its synthesis, while requiring careful execution of a multi-step process, is achievable from common starting materials. The ability to resolve the racemic mixture into its individual enantiomers further enhances its utility, allowing for the stereospecific design of novel therapeutic agents. As our understanding of the role of modified amino acids in biological systems continues to grow, the importance of compounds like this compound in the medicinal chemist's toolbox is set to increase.

References

- 1. Inhibition of human serine racemase, an emerging target for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H9NO3 | CID 97963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dl-Serine [webbook.nist.gov]

- 7. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Significance of O-methylation on Serine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Rare Modification Demanding Rigorous Interrogation

In the vast landscape of post-translational modifications (PTMs), which collectively orchestrate the functional diversity of the proteome, the methylation of lysine and arginine residues is a well-established paradigm, particularly in the realms of epigenetic regulation and signal transduction.[1] Similarly, the hydroxyl group of serine is a renowned hub for dynamic regulation, most notably through O-phosphorylation and O-glycosylation, which often act as a binary switch in cellular signaling.[2][3] This guide, however, delves into a far more enigmatic modification: the O-methylation of serine.

Unlike its well-documented counterparts, serine O-methylation is not a widespread or commonly characterized PTM.[2][4][5][6] Its study is marked by significant analytical hurdles, including the potential for misidentification, which necessitates a sophisticated and cautious experimental approach.[7] This document serves as a technical primer for the advanced researcher. It moves beyond a simple cataloging of facts to provide a nuanced perspective on the current state of knowledge, emphasizing the causality behind experimental choices and the self-validating systems required to confidently identify and characterize this rare modification. We will explore the nascent evidence for its existence, the profound analytical challenges it presents, and the potential, though largely speculative, functional implications for biology and drug development.

Section 1: The Central Role of Serine in Cellular Methylation

To understand serine O-methylation, one must first appreciate the fundamental role of serine in the universal methylation cycle. Serine does not undergo methylation passively; it is the primary source of the one-carbon units required for nearly all cellular methylation reactions.[8][9]

The journey begins when the enzyme Serine Hydroxymethyltransferase (SHMT) converts serine to glycine.[8][10] In this process, the β-carbon of serine is transferred to the cofactor tetrahydrofolate (THF), yielding 5,10-methylenetetrahydrofolate. This one-carbon unit then enters the folate cycle, undergoing a series of enzymatic conversions that ultimately lead to the regeneration of methionine from homocysteine.[11] Methionine is then activated by ATP to form S-adenosylmethionine (SAM), the universal methyl donor.[12] It is SAM that provides the methyl group for all known methyltransferase enzymes, which catalyze the methylation of substrates including DNA, RNA, lipids, and proteins. Therefore, the availability of serine directly impacts the cell's "methylation potential".[11][12]

Caption: The SAM cycle and serine's role as a one-carbon donor.

Section 2: The Analytical Challenge: A Case Study in False Positives

The exploration of serine O-methylation as a PTM is intrinsically linked to the evolution of mass spectrometry. However, this powerful technology can produce confounding data. A landmark study serves as a critical cautionary tale for any researcher in this field. Using advanced mass spectrometry, a team of scientists tentatively identified methylation on serine 28 of histone H3 (H3S28me).[7] This finding was supported by initial evidence, including co-elution with a synthetic peptide and detection through isotopic labeling.[7]

However, upon deeper investigation using tandem mass spectrometry (MS/MS) and sequential fragmentation (MS/MS/MS or MS³), the researchers discovered the initial assignment was a false positive.[7] The signal thought to be from the H3S28me peptide was, in fact, an artifact generated in the gas phase during collision-induced dissociation (CID). The true modification was methylation on the adjacent lysine 27 (H3K27me). A fragment ion from the H3K27me peptide (b₉ + 18 Da) was isobaric, meaning it had the same mass-to-charge ratio, as a key fragment ion expected from the H3S28me peptide (y₉ + 14 Da).[7] This ambiguity led to the initial misidentification.

This case underscores a critical principle: the addition of a methyl group (+14 Da) to serine can be isobaric to modifications on other residues or result from complex in-source fragmentation events. Therefore, extraordinary analytical rigor is not just recommended; it is required.

Caption: MS/MS ambiguity and its resolution with MS³.

Section 3: Methodologies for Confident Identification of Serine O-Methylation

Given the high potential for misidentification, a multi-pronged approach is essential for validating novel serine O-methylation sites. No single technique is sufficient. This section outlines a self-validating workflow for researchers.

Advanced Mass Spectrometry and Fragmentation

Standard proteomic workflows may be inadequate. High-resolution mass analyzers (e.g., Orbitrap, FT-ICR) are mandatory to minimize mass measurement errors.

-

Fragmentation Techniques: Beyond traditional Collision-Induced Dissociation (CID), alternative fragmentation methods are crucial.

-

Electron-Transfer Dissociation (ETD): ETD is less prone to causing gas-phase rearrangements and preferentially cleaves the peptide backbone while preserving labile PTMs. It can provide complementary fragmentation data to CID.

-

Higher-Energy C-trap Dissociation (HCD): HCD provides high-resolution fragment ion spectra, which aids in confident identification.

-

-

MS³ (Tandem MS/MS): As demonstrated in the H3S28me case, MS³ is a powerful tool for resolving ambiguity. An ambiguous fragment ion from an MS/MS scan is isolated and fragmented again, providing definitive structural information about its origin.[7]

Stable Isotope Labeling: The In Vivo Gold Standard

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for quantitative proteomics. A specialized version, "heavy methyl SILAC," is arguably the most robust method for validating novel methylation sites in vivo.[13]

Conceptual Protocol for Heavy Methyl SILAC:

-

Cell Culture: Culture cells in media where the standard L-methionine is replaced with a heavy-isotope-labeled version, such as L-methionine-[¹³CD₃].

-

Metabolic Incorporation: Over several cell divisions, the heavy L-methionine-[¹³CD₃] is converted into heavy S-adenosylmethionine-[¹³CD₃] (SAM).

-

Methylation: Cellular methyltransferases will use this heavy SAM to methylate their substrates. A true methylated peptide will thus show a mass shift corresponding to the heavy methyl group (+17 Da for ¹³CD₃) instead of the normal methyl group (+14 Da for CH₃).

-

Sample Preparation & MS Analysis: Combine protein lysates from heavy-labeled and unlabeled (control) cells. Digest with a protease (e.g., trypsin) and analyze by LC-MS/MS.

-

Data Analysis: Search for peptide pairs that exhibit the specific mass shift of a heavy versus a light methyl group. This provides extremely high confidence that the modification is indeed a methylation event catalyzed by a SAM-dependent methyltransferase.[13]

The Indispensable Role of Synthetic Peptides

Synthetic peptides are crucial for validating any putative PTM.

-

Confirmation of Fragmentation: A synthetic peptide corresponding to the putative O-methylated serine sequence must be analyzed by the same LC-MS/MS methods as the biological sample. The retention time and fragmentation pattern (MS/MS spectrum) must match perfectly.

-

Ruling out Isobaric Interferences: It is equally important to synthesize peptides with potential isobaric modifications. For example, if a methylated serine is suspected near a lysine, a synthetic peptide with methylation on the lysine should also be analyzed to confirm that its fragmentation pattern is distinct.[7]

Caption: A rigorous workflow for identifying Serine O-methylation.

Section 4: Potential Biological Significance and Future Directions

While confirmed examples of protein serine O-methylation are scarce, we can hypothesize its functional consequences by drawing parallels with other modifications to the serine hydroxyl group.

-

Steric and Chemical Properties: Unlike phosphorylation, which adds a bulky, negatively charged group, or glycosylation, which adds a large, uncharged sugar moiety, O-methylation adds a small, neutral, and hydrophobic methyl group.[6] This subtle change would not dramatically alter the local charge but could:

-

Block Other Modifications: O-methylation would sterically hinder or prevent phosphorylation or glycosylation at the same serine residue, acting as a permanent "cap." This could lock a protein in a specific functional state.

-

Alter Local Conformation: The addition of a methyl group, while small, can restrict the rotational freedom of the amino acid side chain, potentially influencing the local peptide backbone conformation and altering protein structure.[14]

-

Create Novel Binding Pockets: The methyl group could create a new hydrophobic interaction surface, facilitating the recruitment of specific "reader" proteins that contain domains capable of recognizing O-methylated serine. This is analogous to how bromodomains and chromodomains recognize acetylated and methylated lysines, respectively.

-

-

Future Research: The path forward requires a dedicated and unbiased search for this modification.

-

Proteome-wide Screens: The application of heavy methyl SILAC combined with advanced MS on a proteome-wide scale is the most promising strategy for discovering novel, bona fide serine O-methylation sites.[13]

-

Enzyme Discovery: Once validated sites are identified, efforts can focus on identifying the responsible "writer" (methyltransferase) and "eraser" (demethylase) enzymes, which are currently unknown for this PTM on proteins.

-

Functional Characterization: Upon confirmation of a protein target and its modifying enzymes, traditional molecular biology techniques (mutagenesis, knockout/knockdown, and functional assays) can be employed to elucidate the precise biological role of the modification.

-

Conclusion

The O-methylation of serine stands as a frontier in the field of post-translational modifications. It is a modification that is theoretically plausible but has proven to be exceptionally elusive and prone to analytical artifacts. For researchers, scientists, and drug development professionals, the key takeaway is not a list of established functions, but rather a call for methodological rigor. The potential for O-methylation to act as a subtle but permanent regulator of protein function—by blocking other PTMs or creating new interaction surfaces—makes it an intriguing possibility. However, any claim of its discovery must be substantiated by a combination of advanced mass spectrometry, careful use of synthetic standards, and in vivo isotopic labeling. Only through such a meticulous, self-validating approach can we move from speculation to a true understanding of the biological significance of O-methylation on serine.

References

- 1. Protein methylation - Wikipedia [en.wikipedia.org]

- 2. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of serine O-glycosylation or O-phosphorylation close to the vJun nuclear localisation sequence on nuclear import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation [frontiersin.org]

- 7. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]

- 13. ProMetheusDB: An In-Depth Analysis of the High-Quality Human Methyl-proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DL-O-Methylserine (CAS: 19794-53-7): A Key Intermediate in Neuromodulatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DL-O-Methylserine, a pivotal, non-proteinogenic amino acid derivative. With the CAS number 19794-53-7, this compound has garnered significant interest as a versatile intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system. This document will delve into its chemical properties, synthesis, and analytical characterization, with a primary focus on its strategic application in the development of D-serine transporter inhibitors and its relevance to N-methyl-D-aspartate (NMDA) receptor modulation.

Core Molecular Profile and Physicochemical Properties

This compound, chemically known as 2-amino-3-methoxypropanoic acid, is a racemic mixture of the D- and L-enantiomers.[1][2] The presence of a methyl group on the side-chain hydroxyl group of serine imparts unique chemical characteristics, differentiating it from its parent amino acid and rendering it a valuable chiral building block in organic synthesis.[3][4]

| Property | Value | Source(s) |

| CAS Number | 19794-53-7 | [2] |

| Molecular Formula | C₄H₉NO₃ | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 210-215 °C | [2] |

| Boiling Point | 260.6 °C at 760 mmHg | [2] |

| Solubility | Soluble in water | Inferred from structure |

| SMILES | COCC(C(=O)O)N | [1] |

| InChI Key | KNTFCRCCPLEUQZ-UHFFFAOYSA-N | [1] |

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a good yield and purity. The most common synthetic route starts from methyl acrylate.

Synthetic Workflow

The synthesis can be logically divided into three main stages: bromomethoxylation of the acrylate precursor, ammonolysis to introduce the amino group, and subsequent purification.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of serine and its derivatives.[5]

Materials:

-

Methyl acrylate

-

Methanol

-

Mercuric acetate

-

Potassium bromide

-

Chloroform

-

Anhydrous magnesium sulfate

-

Sodium hydroxide

-

Sulfuric acid

-

Ether

-

Concentrated ammonium hydroxide

-

48% Hydrobromic acid

Procedure:

-

Preparation of Methyl α-bromo-β-methoxypropionate:

-

In a suitable flask, dissolve methyl acrylate in methanol.

-

Add mercuric acetate to the solution and allow it to stand for several days with occasional shaking.[5]

-

Cool the flask in an ice bath and add a solution of potassium bromide in water with stirring.

-

Extract the resulting oil with chloroform. Combine the chloroform extracts, wash with water, and dry over anhydrous magnesium sulfate.[5]

-

Filter the solution and warm it to 50°C.

-

Expose the beaker to a strong light source and add bromine dropwise with stirring, maintaining the temperature below 55°C.[5]

-

After the reaction is complete, cool the mixture and filter to remove mercuric bromide. The filtrate contains the crude methyl α-bromo-β-methoxypropionate.

-

-

Saponification to α-Bromo-β-methoxypropionic acid:

-

To the crude ester, add a solution of sodium hydroxide and stir for several hours at a temperature below 30°C.

-

Neutralize the solution with sulfuric acid and extract the product with ether.[5]

-

Remove the ether under reduced pressure to obtain the crude α-bromo-β-methoxypropionic acid.

-

-

Ammonolysis to this compound:

-

Heat the crude α-bromo-β-methoxypropionic acid with concentrated ammonium hydroxide in a sealed autoclave at 90-100°C for 10-15 hours.[5]

-

Concentrate the resulting solution to a thick syrup under reduced pressure.

-

Add water and re-concentrate to dryness.

-

Reflux the resulting cake with 48% hydrobromic acid for 2.5 hours to hydrolyze any remaining ester groups and remove impurities.

-

Concentrate the solution and cool to crystallize the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons, the methylene protons adjacent to the ether oxygen, the alpha-proton, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methoxy carbon, the methylene carbon, the alpha-carbon, and the carbonyl carbon.

Predicted NMR Chemical Shifts (in D₂O):

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -OCH₃ | ~3.4 | ~59 |

| -CH₂- | ~3.8 | ~72 |

| α-CH | ~3.9 | ~57 |

| -COOH | - | ~174 |

Note: Predicted values are based on the structure and known shifts for similar compounds. Actual shifts may vary depending on the solvent and pH.

Chromatography:

-

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the racemic mixture. Chiral HPLC is required for the separation and quantification of the individual D- and L-enantiomers (see Section 5.2 for a detailed protocol).[6][7]

Biological Significance and Applications in Drug Discovery

The primary utility of this compound in drug development lies in its role as a chiral precursor for the synthesis of compounds that modulate the D-serine signaling pathway.[3][4]

The D-Serine Signaling Pathway

D-serine is a key neuromodulator in the central nervous system, acting as the primary co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[8][9] The activation of NMDA receptors requires the simultaneous binding of glutamate and a co-agonist (either D-serine or glycine).[8] This process is fundamental to synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating this pathway in a range of neurological disorders.[10][11]

The concentration of D-serine in the synaptic cleft is tightly regulated by its synthesis, degradation, and transport.

-

Synthesis: D-serine is synthesized from L-serine by the enzyme serine racemase (SRR).[12]

-

Transport: Several amino acid transporters, including Alanine-Serine-Cysteine Transporter 1 (ASCT1) and ASCT2, are involved in the uptake and release of D-serine, thereby controlling its availability at the synapse.[13]

Caption: Simplified D-Serine signaling at the synapse.

Rationale for D-Serine Transporter Inhibitors

Given the link between excessive NMDA receptor activation and neurotoxicity, inhibiting D-serine transporters presents a promising therapeutic strategy. By blocking the re-uptake of D-serine from the synapse, these inhibitors can modulate the levels of this co-agonist, thereby fine-tuning NMDA receptor activity. This approach is being explored for the treatment of conditions such as diabetic retinopathy and glaucoma, where excitotoxicity is a known pathological mechanism.[8]

This compound serves as a valuable starting material for the synthesis of these inhibitors. Its chiral nature allows for the stereoselective synthesis of either the D- or L-enantiomer of the final inhibitor, which is crucial as biological activity is often enantiomer-specific. The methoxy group provides a stable protecting group for the side-chain hydroxyl, preventing unwanted side reactions during subsequent synthetic transformations.

Direct Biological Effects of this compound

While its primary role is as a synthetic intermediate, some studies have investigated the direct biological effects of this compound. In Escherichia coli, it has been shown to inhibit growth by interfering with the biosynthesis of threonine and methionine. This effect is characterized by a "linear" increase in optical density without an increase in cell count, as the cells elongate but do not divide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving this compound.

Quality Control: Purity Assessment by HPLC

Objective: To determine the chemical purity of a synthesized batch of this compound using reverse-phase HPLC.

Materials:

-

This compound sample

-

HPLC grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

-

Inject 10 µL of the sample solution.

-

Run a gradient elution, for example: 5% to 95% B over 20 minutes.

-

Monitor the elution profile at 210 nm.

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Chiral Separation of D- and L-Enantiomers by HPLC

Objective: To separate and quantify the D- and L-enantiomers of this compound.[6][7]

Method 1: Chiral Stationary Phase (CSP) HPLC

Materials:

-

This compound sample

-

Chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP)

-

HPLC grade methanol

-

HPLC grade water

-

Trifluoroacetic acid (TFA) and/or triethylamine (TEA) as mobile phase additives

Procedure:

-

Prepare the mobile phase, for example, a mixture of methanol and water with 0.1% TFA. The optimal ratio should be determined empirically.[11]

-

Equilibrate the chiral column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

-

Prepare a 1 mg/mL sample solution of this compound in the mobile phase.

-

Inject 5-10 µL of the sample.

-

Run the analysis isocratically.

-

Detect the enantiomers using a UV detector at 210 nm. The two enantiomers should elute as separate peaks.

Method 2: Diastereomer Formation with a Chiral Derivatizing Agent

Procedure:

-

React the this compound sample with a chiral derivatizing agent (e.g., o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)) to form diastereomers.[7]

-

Separate the resulting diastereomers on a standard C18 reverse-phase column using a suitable mobile phase gradient (e.g., phosphate buffer and methanol).[7]

-

Detect the diastereomers using a fluorescence or UV detector.

Caption: Workflow for chiral separation by HPLC.

In Vitro Assay: Assessing Neuroprotection in a Neuronal Cell Culture Model

Objective: To evaluate the neuroprotective effects of a hypothetical D-serine transporter inhibitor (synthesized from this compound) against NMDA-induced excitotoxicity in primary neuronal cultures.[10][11]

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium and supplements

-

NMDA

-

D-serine

-

Test inhibitor compound

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Cell Culture: Plate primary neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation and synapse formation.

-

Treatment: Pre-incubate the neuronal cultures with various concentrations of the test inhibitor for 1 hour.

-

Induction of Excitotoxicity: Add a combination of NMDA (e.g., 25 µM) and D-serine (as a co-agonist) to the culture medium to induce excitotoxicity.[10] Include control wells with no NMDA/D-serine and wells with NMDA/D-serine but no inhibitor.

-

Incubation: Incubate the cells for 60 minutes.[10]

-

Recovery: Wash the cells with fresh medium and then return them to their original conditioned medium for a recovery period of 24 hours.

-

Assessment of Cell Viability: Measure cell death by quantifying the amount of LDH released into the culture medium using a commercially available kit, following the manufacturer's instructions.

-

Data Analysis: Express the LDH release in treated wells as a percentage of the LDH release in the NMDA/D-serine-only wells (100% toxicity). A reduction in LDH release indicates a neuroprotective effect of the inhibitor.

Conclusion

This compound is a non-proteinogenic amino acid with significant value as a versatile chiral intermediate in synthetic chemistry. Its primary application lies in the development of modulators for the D-serine signaling pathway, particularly inhibitors of D-serine transporters. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in research and drug discovery. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this important compound, facilitating the exploration of new therapeutic strategies for a range of neurological disorders.

References

- 1. This compound | C4H9NO3 | CID 97963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol [frontiersin.org]

- 9. Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. NV-5138 as a fast-acting antidepressant via direct activation of mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the Discovery and History of O-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Canonical Twenty

In the intricate tapestry of the proteome, the twenty canonical amino acids have long been considered the fundamental building blocks. However, the functional diversity of proteins is vastly expanded through a remarkable array of post-translational modifications (PTMs). Among these, methylation has emerged as a pivotal regulatory mechanism, influencing everything from gene expression to signal transduction. While N-methylation of lysine and arginine residues has been the subject of extensive research, a more subtle, yet potentially profound, modification lies in the O-methylation of amino acid side chains. This guide delves into the discovery, history, and technical intricacies of O-methylated amino acids, providing a comprehensive resource for researchers navigating this emerging frontier of protein chemistry and drug discovery.

I. A Historical Perspective: The Dawn of Protein Methylation

The story of O-methylated amino acids is intrinsically linked to the broader history of protein methylation. The first hints of this modification emerged in the mid-20th century, a period of burgeoning interest in protein chemistry.

The Pioneers: Paik and Kim

The field of protein methylation owes a significant debt to the pioneering work of Dr. Woon Ki Paik and Dr. Sangduk Kim. Their research, beginning in the 1960s, laid the groundwork for our understanding of enzymatic protein methylation.[1] Through a series of meticulous experiments, they demonstrated that the methylation of amino acids was not a random chemical event but a specific, enzyme-catalyzed process.[2] Their early work focused on the methylation of various amino acids, including lysine, arginine, histidine, and dicarboxylic amino acids, establishing the foundation for the entire field.[3] Their 1971 review in Science and their comprehensive 1980 book, "Protein Methylation," remain landmark publications, summarizing the state of knowledge and paving the way for future discoveries.[1][2][4]

The Central Donor: S-Adenosylmethionine (SAM)

A crucial piece of the puzzle was the identification of the universal methyl donor, S-adenosylmethionine (SAM). This activated methionine derivative was found to be the substrate for a vast family of enzymes known as methyltransferases.[5] These enzymes, with their remarkable specificity, catalyze the transfer of a methyl group from SAM to a diverse array of biological molecules, including proteins, nucleic acids, and small molecules.[6] The fundamental reaction involves the nucleophilic attack of a heteroatom in the substrate on the electrophilic methyl group of SAM.

dot graph "SAM_dependent_methylation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General mechanism of SAM-dependent methylation.

II. The Emergence of O-Methylated Amino Acids

While N-methylation captured much of the early attention, evidence for the O-methylation of amino acid side chains began to accumulate, albeit more slowly. This modification, targeting the hydroxyl groups of serine, threonine, and tyrosine, and the carboxyl groups of aspartic and glutamic acid, presented a new layer of regulatory complexity.

Naturally Occurring O-Methylated Amino Acids

The definitive identification of naturally occurring O-methylated amino acids as post-translational modifications within proteins has been a more challenging endeavor compared to their N-methylated counterparts. Much of the early literature focuses on the metabolism of free O-methylated amino acids or their synthesis as pharmacological tools.

-

O-Methylserine and O-Methylthreonine: The presence of O-methylserine and O-methylthreonine has been reported in various biological contexts, often as components of natural products with antimicrobial or other bioactive properties. However, their definitive identification as widespread, post-translational modifications in cellular proteins remains an area of active investigation.

-

O-Methyltyrosine: O-methyltyrosine has been identified in certain natural products.[7] In the context of cellular biology, it is more commonly studied as a synthetic analog used to probe the function of tyrosine-dependent pathways. For instance, O-Methyl-D-tyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[8]

The search for the seminal "first report" of an O-methylated amino acid in a protein is complex. Early studies on protein hydrolysates often revealed a plethora of modified amino acids, but definitively proving their origin as a post-translational modification, rather than an artifact of the analytical procedure, was a significant hurdle.

III. The Enzymatic Machinery: O-Methyltransferases

The enzymes responsible for catalyzing the transfer of a methyl group from SAM to the hydroxyl group of an amino acid are known as O-methyltransferases (OMTs).[9] This is a large and diverse family of enzymes with varied substrate specificities.

Classification and Structure

O-methyltransferases are broadly classified based on their substrates. While many well-characterized OMTs are involved in the secondary metabolism of plants, modifying compounds like flavonoids and phenylpropanoids, the specific enzymes responsible for the O-methylation of protein-bound serine, threonine, and tyrosine are less well-defined in many organisms. Structurally, many SAM-dependent methyltransferases share a common Rossmann-like fold for SAM binding.[10]

dot graph "OMT_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Catalytic mechanism of a protein O-methyltransferase.

Known and Putative Protein O-Methyltransferases

While dedicated protein serine, threonine, or tyrosine O-methyltransferases are not as extensively characterized as their N-methyltransferase counterparts, some examples and candidates are emerging:

-

Protein L-isoaspartate O-methyltransferase (PIMT): This enzyme repairs age-damaged proteins by methylating the free carboxyl group of L-isoaspartyl residues, which can then be converted back to a normal L-aspartyl residue. While this is a carboxyl methylation, it highlights the existence of protein-specific O-methyltransferases.

-

Plant O-Methyltransferases: A vast number of OMTs have been identified in plants, some of which exhibit broad substrate specificity and could potentially methylate protein residues, although this is not their primary characterized function.[7]

-

Bacterial O-Methyltransferases: Bacteria possess a wide array of methyltransferases involved in the biosynthesis of secondary metabolites, some of which include O-methylated amino acid precursors.

The identification and characterization of specific protein O-methyltransferases for serine, threonine, and tyrosine remains a significant area for future research.

IV. Biological Significance and Functional Implications

The functional consequences of O-methylation of amino acid residues in proteins are still being unraveled. Based on our understanding of other PTMs, several potential roles can be hypothesized:

-

Modulation of Protein Structure and Stability: The addition of a methyl group can alter the local hydrophobicity and steric properties of an amino acid residue, potentially influencing protein folding, conformation, and stability.

-

Regulation of Protein-Protein Interactions: The O-methylated residue could either create or block a binding site for other proteins, thus modulating the formation of protein complexes.

-

Control of Enzymatic Activity: For enzymes, O-methylation within or near the active site could directly impact substrate binding or catalysis.

-

"Blocking" Other PTMs: O-methylation of a hydroxyl group would preclude other modifications at that site, such as phosphorylation or glycosylation, adding another layer of regulatory crosstalk.

The use of synthetic O-methylated amino acids in drug design has already demonstrated their potential to enhance the pharmacological properties of peptides, including increased stability, bioavailability, and altered receptor binding affinity.

V. Technical Guide: Synthesis and Analysis of O-Methylated Amino Acids

For researchers and drug developers, the ability to synthesize and analyze O-methylated amino acids and peptides is crucial. This section provides an overview of key experimental methodologies.

Synthesis of O-Methylated Amino Acid Building Blocks

The synthesis of O-methylated amino acids for incorporation into peptides typically involves the protection of the amino and carboxyl groups, followed by methylation of the side-chain hydroxyl group.

Table 1: Common Protecting Groups in O-Methylated Amino Acid Synthesis

| Protecting Group | Target Functional Group |

| Boc (tert-butyloxycarbonyl) | α-Amino |

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino |

| Methyl or Ethyl ester | α-Carboxyl |

This protocol outlines a general strategy for the synthesis of Boc-O-methyl-L-threonine.

Step 1: Protection of the Amino Group of L-threonine [3]

-

Dissolve L-threonine in a suitable solvent system (e.g., a mixture of water and dioxane).

-

Add a base, such as sodium bicarbonate or triethylamine, to adjust the pH.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Work up the reaction mixture to isolate Boc-L-threonine.

Step 2: O-Methylation of Boc-L-threonine

-

Dissolve Boc-L-threonine in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

-

Stir the reaction at room temperature or with gentle heating until complete (monitor by TLC).

-

Quench the reaction and perform an aqueous workup to extract the product.

-

Purify the crude product by column chromatography to obtain Boc-O-methyl-L-threonine.

dot graph "Boc_O_methyl_threonine_synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Synthetic pathway for Boc-O-methyl-L-threonine.

A similar strategy can be employed for the synthesis of Fmoc-protected O-methylserine.

Step 1: O-Methylation of a Serine Derivative

-

Start with a suitably protected serine derivative, for example, N-trityl-L-serine methyl ester.

-

Dissolve the serine derivative in an appropriate solvent like DMF.

-

Add a base (e.g., NaH) and a methylating agent (e.g., CH₃I).

-

Work up and purify the O-methylated product.

Step 2: Deprotection and Fmoc Protection

-

Selectively deprotect the N-trityl group under acidic conditions.

-

Protect the free amino group with Fmoc-OSu or Fmoc-Cl in the presence of a base.

-

Saponify the methyl ester to yield the final product, Fmoc-O-methyl-L-serine.

Analytical Techniques for Characterization and Quantification

A suite of analytical techniques is essential for the unambiguous identification and quantification of O-methylated amino acids.

Table 2: Key Analytical Techniques for O-Methylated Amino Acids

| Technique | Application |

| Mass Spectrometry (MS) | Identification and quantification of O-methylated peptides. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of synthetic O-methylated amino acids. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of O-methylated amino acids from protein hydrolysates. |

| Gas Chromatography (GC) | Analysis of derivatized O-methylated amino acids. |

Mass spectrometry is the cornerstone for identifying post-translational modifications.[11]

-

Mass Shift: O-methylation results in a mass increase of 14.01565 Da per methyl group.

-

Tandem MS (MS/MS): Fragmentation analysis is crucial for localizing the modification. O-methylated serine and threonine residues may exhibit characteristic neutral losses of methanol (32 Da) or formaldehyde (30 Da) in addition to the standard backbone fragmentation. The precise fragmentation pattern can depend on the collision energy and the specific instrument used.[11]

dot graph "MS_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General workflow for the mass spectrometric analysis of O-methylated peptides.

NMR is indispensable for the structural verification of synthesized O-methylated amino acid derivatives. The chemical shifts of the methyl protons and carbon are characteristic.

Table 3: Approximate 1H and 13C NMR Chemical Shifts for O-Methyl Groups

| O-Methylated Amino Acid | 1H Chemical Shift (ppm) of -OCH₃ | 13C Chemical Shift (ppm) of -OCH₃ |

| O-Methylserine | ~3.3 - 3.4 | ~59 |

| O-Methylthreonine | ~3.2 - 3.3 | ~58 |

| O-Methyltyrosine | ~3.7 - 3.8 | ~55 |

Note: Chemical shifts can vary depending on the solvent and the specific molecular context.

A robust HPLC method is required for the accurate quantification of O-methylated amino acids in biological samples.

Experimental Protocol Outline:

-

Protein Hydrolysis: Hydrolyze the protein sample under acidic conditions (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

-

Derivatization: Derivatize the amino acids in the hydrolysate to make them detectable by UV or fluorescence. Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines or phenylisothiocyanate (PITC).

-

HPLC Separation: Separate the derivatized amino acids on a reverse-phase HPLC column (e.g., a C18 column) using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer).

-

Detection and Quantification: Detect the eluting amino acids using a UV or fluorescence detector. Quantify the O-methylated amino acids by comparing their peak areas to those of known standards.

VI. Future Directions and Unanswered Questions

The field of O-methylated amino acids is ripe with opportunities for discovery. Several key questions remain:

-

What is the full extent of protein O-methylation in different organisms? Proteome-wide studies are needed to map the "O-methylome."

-

What are the specific enzymes responsible for protein O-methylation of serine, threonine, and tyrosine? The identification and characterization of these methyltransferases are crucial.

-

What are the functional consequences of these modifications? Elucidating the biological roles of endogenous O-methylation will be a major focus of future research.

-

Can we develop specific inhibitors or probes for protein O-methyltransferases? Such tools would be invaluable for studying the function of these enzymes and as potential therapeutics.

As analytical technologies continue to improve in sensitivity and resolution, we can expect to gain a much deeper understanding of this subtle yet potentially powerful post-translational modification. The study of O-methylated amino acids promises to add a new chapter to our understanding of protein function and regulation, with exciting implications for both basic science and drug development.

References

- 1. Protein methylation - Wikipedia [en.wikipedia.org]

- 2. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-L-Threonine synthesis - chemicalbook [chemicalbook.com]

- 4. Characterization of two homologous 2′-O-methyltransferases showing different specificities for their tRNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. L-Serine methyl ester hydrochloride(5680-80-8) 13C NMR [m.chemicalbook.com]

- 9. Frontiers | Editorial: The emerging role of protein methylation/demethylation modification in disease and homeostasis [frontiersin.org]

- 10. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Enigmatic Role of DL-O-Methylserine: A Technical Guide to its Potential in Cellular Processes

This guide provides an in-depth exploration of DL-O-Methylserine, a synthetic derivative of the amino acid serine. While not a direct participant in core metabolic pathways, its structural similarity to serine positions it as a valuable tool for interrogating and potentially modulating critical cellular functions, particularly within the nervous system. This document will delve into the foundational biochemistry of serine, the significance of its D-isoform in neurotransmission, and the experimental utility of this compound in dissecting these complex processes.

The Centrality of Serine Metabolism in Cellular Function

L-serine, a non-essential amino acid, is a cornerstone of cellular metabolism, contributing to a vast array of biosynthetic pathways.[1][2] Its hydroxyl side chain is a key functional group, participating in protein structure and function as a site for phosphorylation, a fundamental mechanism for regulating protein activity.[1] L-serine is a precursor for the synthesis of other amino acids, including glycine and cysteine, as well as purines and pyrimidines, the building blocks of DNA and RNA.[3][4] Furthermore, it is integral to the folate and methionine cycles, which are crucial for one-carbon metabolism and the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell.[4][5] The metabolic reach of L-serine extends to the production of essential lipids like sphingolipids and phosphatidylserine, which are vital components of cell membranes, particularly in the central nervous system (CNS).[1][6]

The synthesis of L-serine can occur via multiple pathways, with the phosphorylated pathway from the glycolytic intermediate 3-phosphoglycerate being a primary route.[6][7] This metabolic flexibility underscores the cell's reliance on a steady supply of serine for its diverse functions.

D-Serine: A Key Neuromodulator and its Synthesis

Beyond its role in primary metabolism, the stereoisomer of L-serine, D-serine, has emerged as a critical signaling molecule in the brain.[3][6] D-serine functions as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors essential for synaptic plasticity, learning, and memory.[3][8][9][10][11] For the NMDA receptor to become activated, it requires the binding of both glutamate and a co-agonist, with D-serine being a primary candidate for this role in many brain regions.[3][9][12][13]

The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme found in both neurons and glial cells.[6][14][15] The activity of serine racemase is a critical control point for regulating the levels of D-serine at the synapse and, consequently, the activity of NMDA receptors.[15][16] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis.[6][14][15]

This compound: A Chemical Probe for Serine-Related Pathways

This compound is a synthetic derivative of serine in which the hydrogen of the hydroxyl group is replaced by a methyl group.[17] This seemingly minor modification has significant implications for its biological activity and renders it a valuable tool for researchers.

Chemical Properties and Synthesis

This compound, with the chemical formula C4H9NO3 and a molecular weight of 119.12 g/mol , is a stable compound available for laboratory use.[17][18][19] Its synthesis can be achieved through various organic chemistry techniques.[20][21]

A Tool for Investigating Serine Metabolism and Transport

Due to its structural similarity to serine, this compound can be used to probe the substrate specificity of enzymes and transporters involved in serine metabolism. For instance, it can be employed in competitive binding assays to identify and characterize transporters responsible for serine uptake into cells.

Modulating Serine Racemase Activity

A key application of serine derivatives is in the study of serine racemase. While not a direct and potent inhibitor itself, the structure of O-methylserine provides a scaffold for the design of more specific and effective inhibitors of this crucial enzyme.[14] For example, L-serine O-sulfate, another serine derivative, has been shown to be a potent inhibitor of serine racemase.[16][22] By blocking the synthesis of D-serine, such inhibitors can be used to investigate the physiological roles of this neuromodulator and to explore therapeutic strategies for conditions associated with NMDA receptor overactivation.[15][16]

Experimental Protocol: In Vitro Inhibition of Serine Racemase

This protocol describes a general approach to assess the inhibitory potential of compounds like this compound or its derivatives on serine racemase activity.

-

Enzyme Preparation: Purified recombinant serine racemase is obtained.

-